molecular formula C9H20F3NO3S B1586462 Tetraethylammonium trifluoromethanesulfonate CAS No. 35895-69-3

Tetraethylammonium trifluoromethanesulfonate

Cat. No.: B1586462
CAS No.: 35895-69-3
M. Wt: 279.32 g/mol
InChI Key: PUZYNDBTWXJXKN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Tetraethylammonium trifluoromethanesulfonate is known to interact with several targets in the body. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

The compound this compound interacts with its targets by blocking them. This blocking action prevents the normal functioning of these targets, leading to changes in the physiological processes they are involved in .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action on calcium- and voltage-activated potassium channels can disrupt the normal flow of ions across cell membranes, affecting various cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. For example, blocking calcium- and voltage-activated potassium channels can affect the electrical activity of cells, potentially leading to changes in muscle contraction, neurotransmission, and other physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. More research is needed to fully understand the impact of these and other environmental factors on the action of this compound .

Comparison with Similar Compounds

Tetraethylammonium trifluoromethanesulfonate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their physical properties and specific applications. This compound is unique due to its specific ionic interactions and its effectiveness as a catalyst in fluorination reactions .

Properties

IUPAC Name

tetraethylazanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZYNDBTWXJXKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189452
Record name Tetraethylammonium trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35895-69-3
Record name Ethanaminium, N,N,N-triethyl-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35895-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylammonium trifluoromethanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraethylammonium trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium trifluoromethanesulfonate
Reactant of Route 2
Tetraethylammonium trifluoromethanesulfonate
Reactant of Route 3
Tetraethylammonium trifluoromethanesulfonate
Reactant of Route 4
Tetraethylammonium trifluoromethanesulfonate
Reactant of Route 5
Tetraethylammonium trifluoromethanesulfonate
Reactant of Route 6
Tetraethylammonium trifluoromethanesulfonate
Customer
Q & A

Q1: What are the advantages of using a membrane incorporating TEA-TF for high-temperature fuel cells?

A: [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membranes, containing approximately 30 wt% TEA-TF, demonstrate several advantages over pristine Nafion 117 for high-temperature fuel cell applications []:

    Q2: How does the structure of the [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membrane contribute to its enhanced properties?

    A: The two-step preparation protocol used to create the [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membrane results in a specific nanostructure that contributes to its beneficial properties []:

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